molecular formula C10H16N2O2 B2376631 1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one CAS No. 2185980-39-4

1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one

Cat. No.: B2376631
CAS No.: 2185980-39-4
M. Wt: 196.25
InChI Key: MUAUYOBDSYJMHL-UHFFFAOYSA-N
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Description

1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazino-oxazin ring system

Preparation Methods

The synthesis of 1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyrazino-oxazin ring system. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components.

Scientific Research Applications

1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-10(13)12-4-3-11-5-6-14-8-9(11)7-12/h2,9H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAUYOBDSYJMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN2CCOCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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